
2-Hydroxy atorvastatin 2-hydrate monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy atorvastatin 2-hydrate monosodium salt is a metabolite of atorvastatin, a widely used statin medication. Statins are known for their ability to lower cholesterol levels by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This compound is specifically used in research to study the pharmacokinetics and pharmacodynamics of atorvastatin and its metabolites .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy atorvastatin 2-hydrate monosodium salt involves multiple steps, starting from the parent compound, atorvastatin. The key steps include:
Hydroxylation: Atorvastatin undergoes hydroxylation to form 2-hydroxy atorvastatin.
Salt Formation: The hydroxylated product is then reacted with sodium hydroxide to form the monosodium salt.
Hydration: The final step involves the hydration of the monosodium salt to obtain the 2-hydrate form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydroxylation: Large-scale hydroxylation of atorvastatin using bioreactors equipped with cytochrome P450 enzymes.
Salt Formation and Crystallization: The hydroxylated product is then subjected to salt formation and crystallization in industrial crystallizers to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy atorvastatin 2-hydrate monosodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming dehydroxy atorvastatin.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, anhydrous conditions.
Major Products Formed
Oxidation: Various oxidation products depending on the oxidizing agent used.
Reduction: Dehydroxy atorvastatin.
Substitution: Substituted atorvastatin derivatives.
Applications De Recherche Scientifique
2-Hydroxy atorvastatin 2-hydrate monosodium salt has several scientific research applications:
Pharmacokinetics and Pharmacodynamics: Used to study the metabolism and action of atorvastatin in the body.
Drug Interaction Studies: Helps in understanding how atorvastatin interacts with other drugs and its metabolites.
Biological Studies: Used in research to study its effects on cholesterol biosynthesis and lipid metabolism.
Medical Research: Investigated for its potential therapeutic effects in cardiovascular diseases and other conditions.
Mécanisme D'action
2-Hydroxy atorvastatin 2-hydrate monosodium salt exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein cholesterol in the blood .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy atorvastatin: Another metabolite of atorvastatin with similar inhibitory effects on hydroxymethylglutaryl-coenzyme A reductase.
Atorvastatin calcium: The calcium salt form of atorvastatin, commonly used in clinical settings.
Rosuvastatin: A different statin with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
2-Hydroxy atorvastatin 2-hydrate monosodium salt is unique due to its specific hydroxylation at the 2-position, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other atorvastatin metabolites and statins .
Propriétés
Formule moléculaire |
C33H38FN2NaO8 |
|---|---|
Poids moléculaire |
632.6 g/mol |
Nom IUPAC |
sodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;dihydrate |
InChI |
InChI=1S/C33H35FN2O6.Na.2H2O/c1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41;;;/h3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);;2*1H2/q;+1;;/p-1/t24-,25-;;;/m1.../s1 |
Clé InChI |
NHWVVWIAFKXCPI-ZDASDOCVSA-M |
SMILES isomérique |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.O.O.[Na+] |
SMILES canonique |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.O.O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


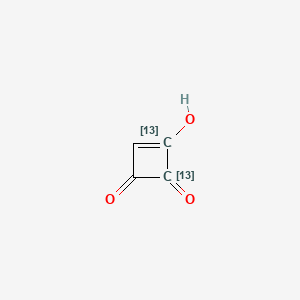
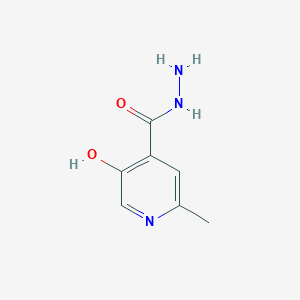
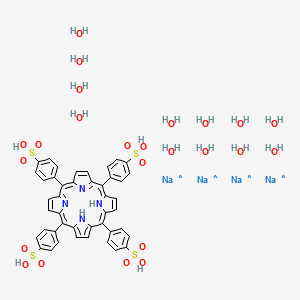
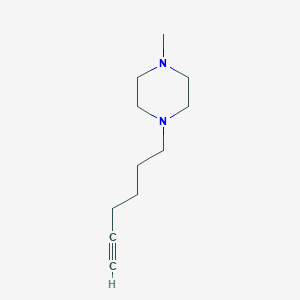
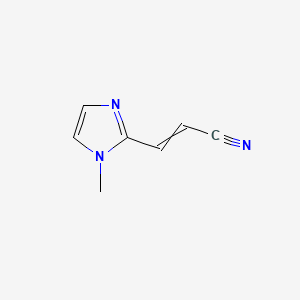

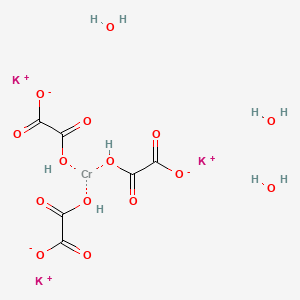
![(4R,4'R)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-4-(2-methylpropyl)oxazole]](/img/structure/B13835563.png)
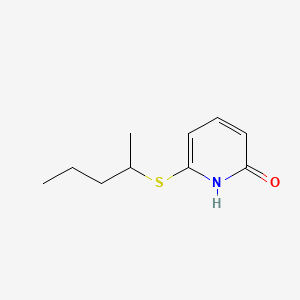
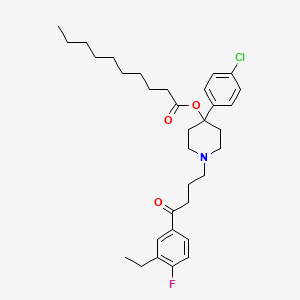



![2-(2-Chloro-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-cyclopenten-1-YL)-3-ethyl-1,3-benzothiazol-3-ium perchlorate](/img/structure/B13835596.png)
